2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17F3N2O3S and its molecular weight is 446.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activities
Research has shown that derivatives of this compound, specifically those containing a heteroaromatic group, have displayed significant activity in anticonvulsant tests. The alpha-furan-2-yl derivatives, in particular, have been found to afford excellent protection against seizures induced in mice, rivaling the protection offered by phenytoin. This points to the compound's potential utility in developing new anticonvulsant medications (Kohn et al., 1993).
Antimicrobial Activity
Another study focused on substituted dibenzo[b,f][1,4]thiazepines analogues, which demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that the compound and its derivatives could be useful in creating new antibacterial agents (Tailor et al., 2014).
Biological Activity and Structural Analysis
Further research into derivatives of this compound has provided insights into their herbicidal and fungicidal activities, alongside detailed structural characterization. Such findings underline the compound's versatility and its potential applications in agriculture and biochemistry (Hu Jingqian et al., 2016).
Synthetic Applications
The compound has also been explored in the synthesis of complex molecular structures, including 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. These studies highlight the compound's role as a precursor in synthetic organic chemistry, demonstrating its utility in crafting novel chemical entities with potentially valuable properties (Reddy et al., 2012).
Properties
IUPAC Name |
2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-22(24,25)14-6-1-2-7-15(14)26-20(28)13-27-16-8-3-4-10-18(16)31-19(12-21(27)29)17-9-5-11-30-17/h1-11,19H,12-13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCXSKXGZICPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.